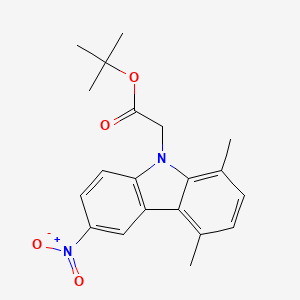
Ethyl 3-imino-3-(phenylhydrazinesulfonyl)propanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 3-imino-3-(phenylhydrazinesulfonyl)propanoate is a chemical compound with the molecular formula C11H15N3O4S. It is known for its potential biological activity and diverse applications in scientific research. This compound has gained attention due to its unique structure and reactivity, making it a valuable tool in various fields such as chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 3-imino-3-(phenylhydrazinesulfonyl)propanoate typically involves the reaction of ethyl 3-aminopropanoate with phenylhydrazine in the presence of a sulfonating agent. The reaction conditions include maintaining a controlled temperature and using a suitable solvent to ensure the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to achieve high yields and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the final product.
Chemical Reactions Analysis
Types of Reactions: Ethyl 3-imino-3-(phenylhydrazinesulfonyl)propanoate can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles in the presence of a suitable solvent.
Major Products Formed: The major products formed from these reactions include oxidized or reduced derivatives of the compound, as well as substituted analogs with different functional groups.
Scientific Research Applications
Ethyl 3-imino-3-(phenylhydrazinesulfonyl)propanoate has a wide range of applications in scientific research. It is used in the development of new chemical entities, biological assays, and pharmaceutical compounds. Its unique structure makes it a valuable intermediate in the synthesis of various bioactive molecules.
Mechanism of Action
The mechanism by which Ethyl 3-imino-3-(phenylhydrazinesulfonyl)propanoate exerts its effects involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to its biological activity.
Comparison with Similar Compounds
Ethyl 3-imino-3-(phenylhydrazinesulfonyl)propanoate is compared with other similar compounds to highlight its uniqueness. Some similar compounds include:
Ethyl 3-aminopropanoate
Phenylhydrazine derivatives
Sulfonated esters
These compounds share structural similarities but differ in their functional groups and reactivity, making this compound distinct in its applications and properties.
Properties
IUPAC Name |
ethyl (3Z)-3-amino-3-(benzenesulfonylhydrazinylidene)propanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O4S/c1-2-18-11(15)8-10(12)13-14-19(16,17)9-6-4-3-5-7-9/h3-7,14H,2,8H2,1H3,(H2,12,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNYRFOZLXMPPSK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(=NNS(=O)(=O)C1=CC=CC=C1)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C/C(=N/NS(=O)(=O)C1=CC=CC=C1)/N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![8-(2,4-Dimethoxyphenyl)-1,6,7-trimethyl-3-(1-methyl-2-oxopropyl)-1,3,5-trihydr o-4-imidazolino[1,2-h]purine-2,4-dione](/img/structure/B2985999.png)

![4-[(4-methylpiperidin-1-yl)sulfonyl]-N-[11-(methylsulfanyl)-3,12-dithia-5,10-diazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2(6),4,7,10-pentaen-4-yl]benzamide](/img/structure/B2986003.png)
![1-{1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-indol-3-yl}-2-morpholino-1,2-ethanedione](/img/structure/B2986005.png)
![N-[4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl]-4-pentoxybenzamide](/img/structure/B2986006.png)

![Bicyclo[4.2.0]octan-7-one](/img/structure/B2986009.png)
![2-[(2-chlorophenyl)methyl]-4-(5-ethyl-1,2,4-oxadiazol-3-yl)-1H,2H,3H,5H,6H,7H,8H-pyrido[1,2-c]pyrimidine-1,3-dione](/img/structure/B2986010.png)




![N1-(2-(3-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(1-hydroxybutan-2-yl)oxalamide](/img/structure/B2986020.png)
![methyl 4-methoxy-3-({[5-(1-methyl-1H-pyrazol-5-yl)furan-2-yl]methyl}sulfamoyl)benzoate](/img/structure/B2986021.png)
